![molecular formula C10H13ClN2O2 B13652102 4-[(E)-(dimethylhydrazinylidene)methyl]benzoic acid;hydrochloride](/img/structure/B13652102.png)
4-[(E)-(dimethylhydrazinylidene)methyl]benzoic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-(dimethylhydrazinylidene)methyl]benzoic acid;hydrochloride is an organic compound with the chemical formula C9H11N3O2·HCl. It is a white crystalline solid, soluble in water and most organic solvents. This compound is primarily used as a dye and immunofluorescent staining reagent, commonly utilized in immunohistochemical studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(dimethylhydrazinylidene)methyl]benzoic acid;hydrochloride typically involves the reaction of 4-formylbenzoic acid with dimethylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then converted to the final product by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often employs a one-pot synthesis method, where all reactants are combined in a single reaction vessel. This approach minimizes the need for intermediate purification steps and enhances overall yield. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the starting materials .
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-(dimethylhydrazinylidene)methyl]benzoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) is often employed for reduction reactions.
Substitution: N-bromosuccinimide (NBS) is used for free radical bromination at the benzylic position.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Brominated benzoic acid derivatives.
Aplicaciones Científicas De Investigación
4-[(E)-(dimethylhydrazinylidene)methyl]benzoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in immunofluorescent staining to visualize specific proteins or cellular structures.
Medicine: Investigated for its potential therapeutic properties in treating certain diseases.
Industry: Utilized in the production of dyes and other chemical products .
Mecanismo De Acción
The mechanism of action of 4-[(E)-(dimethylhydrazinylidene)methyl]benzoic acid;hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways, including signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with similar structural features.
4-aminobenzoic acid: An aromatic compound with an amino group at the para position.
4-hydroxybenzoic acid: An aromatic compound with a hydroxyl group at the para position .
Uniqueness
4-[(E)-(dimethylhydrazinylidene)methyl]benzoic acid;hydrochloride is unique due to its hydrazone functional group, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications requiring specific staining or labeling of biomolecules.
Propiedades
Fórmula molecular |
C10H13ClN2O2 |
|---|---|
Peso molecular |
228.67 g/mol |
Nombre IUPAC |
4-[(dimethylhydrazinylidene)methyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C10H12N2O2.ClH/c1-12(2)11-7-8-3-5-9(6-4-8)10(13)14;/h3-7H,1-2H3,(H,13,14);1H |
Clave InChI |
ZWYIWPWUKWGMJC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)N=CC1=CC=C(C=C1)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-3H-pyrrolo[2,3-D]pyrimidin-4-one](/img/structure/B13652028.png)
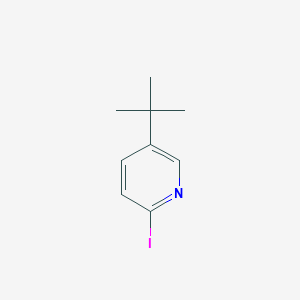

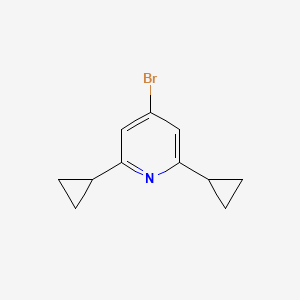
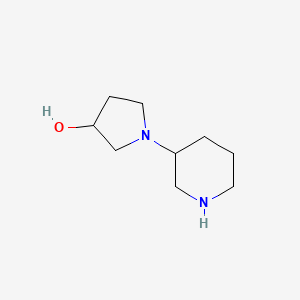

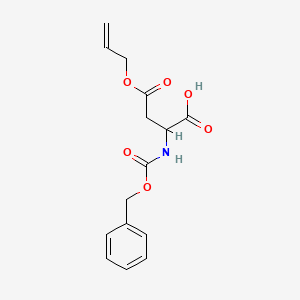
![1,1'-Bis(4-cyanophenyl)-[4,4'-bipyridine]-1,1'-diium hexafluorophosphate(V)](/img/structure/B13652058.png)
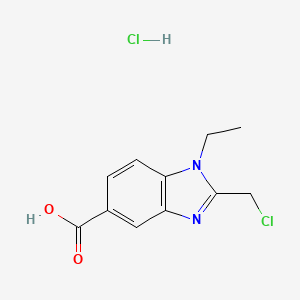

![5-[2,4,5-tris(3,5-diformylphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarbaldehyde](/img/structure/B13652086.png)
![(6-Oxaspiro[3.4]octan-7-yl)methanamine](/img/structure/B13652087.png)
